Cas no 125184-95-4 (Artemisinic Alcohol)

Artemisinic Alcohol is a sesquiterpene alcohol derived from Artemisia annua, primarily known as a key intermediate in the biosynthesis of artemisinin, an antimalarial compound. Its chemical structure (C15H26O) features a hydroxyl group attached to a sesquiterpene backbone, offering versatility in synthetic applications. This compound is valued for its role in pharmaceutical research, particularly in the semi-synthesis of artemisinin and related derivatives. Its high purity and stability make it suitable for use in organic synthesis and drug development. Artemisinic Alcohol is also studied for potential applications in fragrance and flavor industries due to its sesquiterpenoid properties. Handling requires standard laboratory precautions for alcohols.
Artemisinic Alcohol structure
Artemisinic Alcohol structure
Product Name:Artemisinic Alcohol
CAS No:125184-95-4
MF:C15H24O
MW:220.350464820862
CID:4556754
PubChem ID:15983960
Update Time:2025-09-17

Artemisinic Alcohol Chemical and Physical Properties

Names and Identifiers

    • Artemisinic Alcohol Impurity
    • (+)-artemisinic alcohol
    • Artemisinic Alcohol
    • CHEBI:64783
    • 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol
    • DTXSID201315937
    • Arteannuic alcohol
    • SCHEMBL14189186
    • Q27133422
    • C20307
    • 125184-95-4
    • amorpha-4,11-dien-12-ol
    • amorpha-4,11-diene-12-ol
    • Inchi: 1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,11,13-16H,3-7,9H2,1-2H3/t11-,13+,14+,15+/m1/s1
    • InChI Key: CZSSHKCZSDDOAH-UNQGMJICSA-N
    • SMILES: C(O)C([C@H]1[C@]2([H])[C@@]([H])(CCC(C)=C2)[C@H](C)CC1)=C

Computed Properties

  • Exact Mass: 220.182715385g/mol
  • Monoisotopic Mass: 220.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 20.2Ų

Artemisinic Alcohol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A777495-2.5mg
Artemisinic Alcohol
125184-95-4
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$ 63.00 2023-04-19
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$ 121.00 2023-04-19
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AN HUI ZE SHENG Technology Co., Ltd.
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2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol
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¥660.00 2023-09-15
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2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-en-1-ol
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¥2280.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
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A2B Chem LLC
AE45195-2.5mg
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Additional information on Artemisinic Alcohol

Artemisinic Alcohol: A Comprehensive Overview

Artemisinic Alcohol, also known by its CAS No. 125184-95-4, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and biotechnology. This compound, derived from the sweet wormwood plant (*Artemisia annua*), has been extensively studied for its potential therapeutic applications, particularly in the treatment of malaria and other parasitic infections. Recent advancements in its synthesis and characterization have further highlighted its importance in modern medicine.

The chemical structure of artemisinic alcohol is characterized by a unique peroxide bridge, which is a key feature responsible for its potent antimalarial activity. This structure allows the compound to interact with heme, a critical component of the malaria parasite's metabolism, leading to oxidative stress and ultimately cell death. Researchers have also explored the potential of artemisinic alcohol as a precursor for the synthesis of other antimalarial agents, such as artemether and artesunate, which are widely used in combination therapies for malaria treatment.

Recent studies have delved into the biosynthesis of artemisinic alcohol, focusing on optimizing its production through metabolic engineering. By manipulating the metabolic pathways in *Artemisia annua*, scientists have achieved significant increases in yield, making large-scale production more feasible. This breakthrough has important implications for global health, particularly in regions where malaria remains a major public health concern.

In addition to its antimalarial properties, artemisinic alcohol has shown promise in other therapeutic areas. For instance, preclinical studies have demonstrated its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, its anti-inflammatory and immunomodulatory effects are being investigated for applications in autoimmune diseases and chronic inflammatory conditions.

The application of artemisinic alcohol extends beyond human medicine. It has been explored as a natural feed additive for livestock, where it exhibits antimicrobial properties that can enhance animal health and productivity. This dual-use potential underscores the versatility of this compound and highlights its importance in both medical and agricultural sectors.

From an environmental perspective, the sustainable production of artemisinic alcohol is a critical area of research. Scientists are exploring green chemistry approaches to minimize waste and reduce the environmental footprint of its manufacturing processes. These efforts align with global initiatives to promote sustainable practices in drug development.

In conclusion, artemisinic alcohol (CAS No. 125184-95-4) stands as a testament to the power of natural compounds in addressing complex health challenges. With ongoing research uncovering new applications and optimizing production methods, this compound continues to play a pivotal role in advancing medical science and improving global health outcomes.

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